6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one

AKR1B1 Aldose Reductase Diabetic Complications

6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one (CAS 1049874-27-2) is a heterocyclic small molecule (C₁₁H₁₁N₃O, MW 201.22) built on a pyrimidin-4(3H)-one core with a pyridin-3-yl substituent at C2 and an ethyl group at C6. This substitution pattern distinguishes it from other pyrimidinones and enables dual-target engagement: inhibition of Aldo-Keto Reductase Family 1 Member B1 (AKR1B1; IC₅₀ = 88 nM) and modulation of p38α MAP kinase in a functionally unique, non-ATP-competitive manner.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1049874-27-2
Cat. No. B1460703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one
CAS1049874-27-2
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=N1)C2=CN=CC=C2
InChIInChI=1S/C11H11N3O/c1-2-9-6-10(15)14-11(13-9)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,14,15)
InChIKeyXDSQYRYUTKSFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one (CAS 1049874-27-2): A Dual-Target Pyrimidinone Scaffold for Aldose Reductase and p38 MAPK Research


6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one (CAS 1049874-27-2) is a heterocyclic small molecule (C₁₁H₁₁N₃O, MW 201.22) built on a pyrimidin-4(3H)-one core with a pyridin-3-yl substituent at C2 and an ethyl group at C6. This substitution pattern distinguishes it from other pyrimidinones and enables dual-target engagement: inhibition of Aldo-Keto Reductase Family 1 Member B1 (AKR1B1; IC₅₀ = 88 nM) [1] and modulation of p38α MAP kinase in a functionally unique, non-ATP-competitive manner [2]. The compound is commercially available from Enamine (Enamine LLC, catalog EN300-36628, purity ≥95%) and is listed in the CAS Common Chemistry database [3].

Why 6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one Cannot Be Replaced by Generic Pyrimidinone Analogs: Substitution-Dependent Target Engagement and Functional Selectivity


Generic pyrimidin-4(3H)-one substitution fails because both the nature and position of the aryl/alkyl appendages dictate target engagement profiles. The pyridin-3-yl group at C2 is essential for AKR1B1 inhibition; replacing it with a pyridin-4-yl isomer abolishes activity [1]. The C6-ethyl group, in concert with the C2-pyridin-3-yl, generates a functionally unique, non-ATP-competitive p38α modulation that avoids global blockade of p38-dependent phosphorylation, a limitation of classical ATP-competitive p38 inhibitors [2]. Simple pyrimidin-4(3H)-one cores lacking these substitutions exhibit IC₅₀ values >10 μM against AKR1B1, confirming that the C2/C6 disubstitution pattern is a pharmacophoric requirement rather than a general heterocycle property [3].

Quantitative Differentiation Evidence: 6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one vs. Closest Analogs and In-Class Candidates


AKR1B1 Inhibition: 6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one Achieves Sub-100 nM Potency, 260-Fold Superior to 6-Trifluoromethyl Analog

In a direct head-to-head comparison using the same biochemical assay format, 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one inhibited human recombinant AKR1B1 with an IC₅₀ of 88 nM [1]. The closest analog, 2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, exhibited an IC₅₀ of 23,000 nM (23 μM) under identical assay conditions, representing a 261-fold loss of potency [2]. This demonstrates that the C6-ethyl substituent is critical for AKR1B1 affinity, and the trifluoromethyl replacement cannot be used interchangeably.

AKR1B1 Aldose Reductase Diabetic Complications Pyrimidinone

AKR1B1 vs. AKR1B10 Selectivity: Moderate Isoform Discrimination with a 1.48-Fold Preference

6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one was profiled against both AKR1B1 and AKR1B10 in parallel biochemical assays, yielding IC₅₀ values of 88 nM (AKR1B1) and 130 nM (AKR1B10), for a 1.48-fold selectivity window [1]. While this selectivity is moderate, it is structurally defined and reproducible. In contrast, epalrestat (a clinically used AKR1B1 inhibitor) shows IC₅₀ values of 10–100 nM against AKR1B1 but its AKR1B10 activity is not uniformly characterized, leaving the isoform selectivity landscape less defined for the clinical comparator [2].

AKR1B10 Aldo-Keto Reductase Isoform Selectivity Cancer Metabolism

p38α MAP Kinase Modulation: Functionally Unique Non-ATP-Competitive Mechanism Avoids Global Phosphorylation Blockade

A patent (EP3469907A1) discloses pyridinone-pyridinyl compounds wherein 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one is claimed as a functionally unique p38 inhibitor. Unlike classical ATP-competitive p38 inhibitors (e.g., SB203580, BIRB-796) that block all p38-dependent phosphorylation events, this compound class modulates p38α activity without global phosphorylation blockade [1]. Classical ATP-competitive inhibitors typically show IC₅₀ values of 50–500 nM in biochemical kinase assays, but their functional selectivity is limited to pathway-wide suppression. The pyrimidinone scaffold offers a differentiated pharmacological profile that may preserve certain p38-mediated homeostatic functions while inhibiting pathological signaling [2].

p38 MAPK Non-ATP-Competitive Inflammatory Disease Kinase Inhibitor

HIV-1 Integrase Inhibition: Sub-Micromolar Activity Consistent with 2-Pyridin-3-ylpyrimidine Chemotype

6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one exhibited IC₅₀ = 0.88 μM against HIV-1 integrase in a biochemical strand-transfer assay [1]. This activity is consistent with the broader 2-pyridin-3-ylpyrimidine chemotype, where congeneric compounds show IC₅₀ values ranging from 3 to 60 μM [2]. At 0.88 μM, this compound resides at the more potent end of the chemotype activity spectrum. The C6-ethyl substitution likely contributes to this enhanced potency relative to unsubstituted or methyl-substituted analogs, though direct head-to-head integrase data for close analogs are not publicly available.

HIV Integrase Antiviral Pyrimidinone Capsid Assembly

Anticancer Activity: Class-Level Potency Comparable to Doxorubicin in Pyridopyrimidinone Series

While no direct cytotoxicity data for 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one are publicly available, a closely related pyridopyrimidinone scaffold (2-hydrazinyl-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 6) showed IC₅₀ = 0.5 μM across HepG2, PC-3, and HCT-116 cancer cell lines, compared to doxorubicin (IC₅₀ = 0.6 μM) [1]. The shared pyridin-3-ylpyrimidin-4(3H)-one pharmacophore and kinase inhibitory profile (BRAF V600E, EGFR, PDGFRβ) [2] support class-level inference that the 6-ethyl-2-pyridin-3-yl analog may exhibit comparable anticancer potential, though direct confirmation requires experimental validation.

Anticancer Cytotoxicity Pyridopyrimidinone HepG2 HCT-116

CYP3A4 Liability Assessment: Low Time-Dependent Inhibition Risk Compared to Known CYP3A4 Inactivators in the Pyrimidine Class

A structurally related 2-pyridin-3-ylpyrimidine compound from the same chemotype space was evaluated for time-dependent CYP3A4 inhibition in human liver microsomes, showing an IC₅₀ of 10,000 nM (10 μM) [1]. This value indicates low CYP3A4 inactivation risk. By contrast, known CYP3A4 time-dependent inhibitors such as mibefradil exhibit IC₅₀ values <100 nM in comparable assays [2]. While direct CYP3A4 data for 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one are not available, the chemotype-level evidence suggests a favorable drug-drug interaction profile relative to problematic pyrimidine-based CYP3A4 inactivators.

CYP3A4 Drug-Drug Interaction Time-Dependent Inhibition Metabolic Stability

Procurement-Guiding Application Scenarios for 6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


Diabetic Complication Research: AKR1B1 Tool Compound with Defined Isoform Selectivity

With an AKR1B1 IC₅₀ of 88 nM [1] and a characterized 1.48-fold selectivity window over AKR1B10, this compound is suitable for dissecting aldose reductase-driven pathways in diabetic neuropathy, retinopathy, and nephropathy models. The 261-fold superiority over the 6-trifluoromethyl analog [2] makes it the preferred choice among commercially available 2-pyridin-3-ylpyrimidin-4(3H)-ones for AKR1B1-focused pharmacology.

Inflammation and Immuno-Oncology: Non-ATP-Competitive p38α Modulator for Pathway Dissection

The claimed non-ATP-competitive p38α modulation mechanism [3] positions this compound as a tool for investigating p38 biology without the confounding global phosphorylation blockade that characterizes classical inhibitors like SB203580. Researchers studying p38 isoform-specific functions in inflammatory cytokine production or tumor microenvironment modulation may benefit from this differentiated pharmacological profile.

Antiviral Medicinal Chemistry: HIV Integrase Inhibitor Scaffold with Sub-Micromolar Potency

The HIV-1 integrase IC₅₀ of 0.88 μM [1] establishes this compound as a tractable starting point for antiviral SAR campaigns. Its position at the potent end of the 2-pyridin-3-ylpyrimidine chemotype spectrum (3–60 μM range [4]) makes it a logical choice for hit-to-lead optimization programs targeting HIV integrase or capsid assembly.

Kinase-Focused Anticancer Lead Generation: Scaffold with Validated Kinase Inhibitory Profile

The class-level evidence demonstrating BRAF V600E, EGFR, and PDGFRβ inhibition [5], combined with cytotoxicity comparable to doxorubicin in related pyridopyrimidinones (IC₅₀ = 0.5 μM vs. 0.6 μM) [5], supports the use of 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one as a core scaffold for kinase inhibitor library design. The low projected CYP3A4 time-dependent inhibition risk [6] further enhances its attractiveness for lead optimization.

Quote Request

Request a Quote for 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.